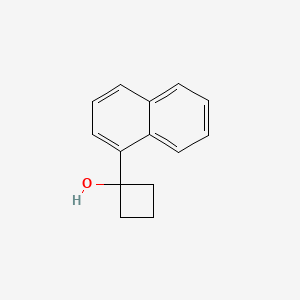

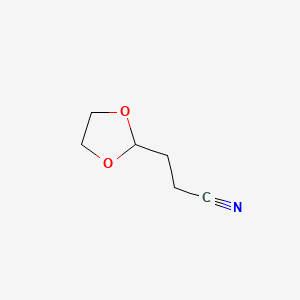

![molecular formula C7H13N B1615353 Bicyclo[2.2.1]heptan-1-amine CAS No. 21245-51-2](/img/structure/B1615353.png)

Bicyclo[2.2.1]heptan-1-amine

Descripción general

Descripción

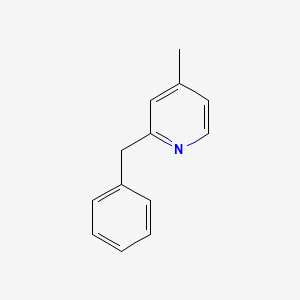

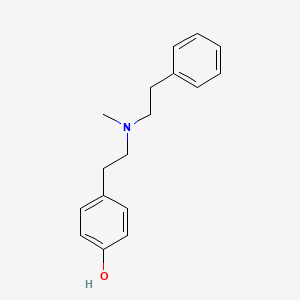

“Bicyclo[2.2.1]heptan-1-amine” is a chemical compound with a bicyclic structure . It is also known as “Norbornane” and is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .

Synthesis Analysis

The synthesis of “Bicyclo[2.2.1]heptan-1-amine” involves complex chemical reactions . The compound was originally synthesized by reduction of norcamphor . An asymmetric approach to “Bicyclo[2.2.1]heptane-1-carboxylates” via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been reported .Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.1]heptan-1-amine” is unique due to its bicyclic nature . The structure is highly strained, allowing it to participate in a range of strain-releasing reactions .Chemical Reactions Analysis

“Bicyclo[2.2.1]heptan-1-amine” can participate in a range of chemical reactions due to its strained structure . For example, it can be used in the transition metal-catalyzed dimerization of alkene .Physical And Chemical Properties Analysis

“Bicyclo[2.2.1]heptan-1-amine” has a molecular weight of 147.65 . It is a powder at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación

Anti-Cancer Metastasis Agents

Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists have been used as anti-cancer metastasis agents . These compounds have shown good antagonistic activity and selectivity, and have demonstrated a good anti-cancer metastatic effect against the pancreatic cancer cell line CFPAC1 .

CXCR2 Selective Antagonists

Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide has been identified as a CXCR2 selective antagonist . This compound exhibited good CXCR2 antagonistic activity and selectivity .

Transition Metal-Catalyzed Dimerization of Alkene

Bicyclo[2.2.1]hept-2-ene is a cyclic olefin used in the transition metal-catalyzed dimerization of alkene .

Vinylic Polymerization

The vinylic polymerization of bicyclo[2.2.1]hept-2-ene (norbornene) with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) has been reported .

Building Blocks for Chemical Synthesis

Bicyclo[2.2.1]heptan-1-amine and its derivatives are used as building blocks in chemical synthesis . They are used to synthesize more complex molecules for various applications.

Stability Studies

Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide showed high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), as well as in rat and human plasma . This makes it a good candidate for in vivo studies and potential therapeutic applications.

Safety and Hazards

Mecanismo De Acción

Target of Action

Bicyclo[2.2.1]heptan-1-amine, also known as compound 2e, primarily targets the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a G-protein coupled receptor that corresponds to cytokines of the CXC chemokine family . It plays a crucial role in the chemotaxis of immune cells and has been associated with various types of cancer .

Mode of Action

Bicyclo[2.2.1]heptan-1-amine acts as a CXCR2 antagonist . It was identified by introducing a bridge ring system into the N,N′-diarylsquaramide skeleton . It exhibits good CXCR2 antagonistic activity (CXCR2 IC 50 = 48 nM) and good selectivity (CXCR1 IC 50 / CXCR2 IC 50 = 60.4) . This means it can effectively bind to the CXCR2 receptor and block its activation, thereby inhibiting the downstream effects mediated by this receptor.

Biochemical Pathways

These pathways are involved in immune cell chemotaxis and inflammation, and their inhibition could potentially reduce the metastasis of cancer cells .

Pharmacokinetics

Bicyclo[2.2.1]heptan-1-amine exhibits high stability in simulated intestinal fluid (SIF), simulated gastric fluid (SGF), as well as in rat and human plasma . It shows less stability in rat and human liver microsomes . In vivo pharmacokinetic studies in rats indicated that it has an excellent PK profile (10 mg kg −1 po, Cmax = 2863 ng mL −1, t1/2 = 2.58 h) . This suggests that it has good bioavailability and a reasonable half-life, making it a promising candidate for further development.

Result of Action

The molecular and cellular effects of Bicyclo[2.2.1]heptan-1-amine’s action primarily involve its anti-cancer metastatic effect . An in vitro biological assay demonstrated its good anti-cancer metastatic effect against the pancreatic cancer cell line CFPAC1 .

Propiedades

IUPAC Name |

bicyclo[2.2.1]heptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-7-3-1-6(5-7)2-4-7/h6H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFQYRAKSQTZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329577 | |

| Record name | norbornyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]heptan-1-amine | |

CAS RN |

21245-51-2 | |

| Record name | norbornyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

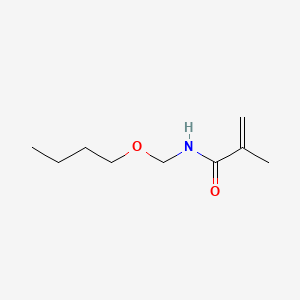

![ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate](/img/structure/B1615292.png)